molecular formula C14H23O2- B1264501 (3E,5Z)-tetradecadienoate

(3E,5Z)-tetradecadienoate

Cat. No. B1264501
M. Wt: 223.33 g/mol
InChI Key: YRUMHTHCEZRHTN-XAZJVICWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5Z)-tetradecadienoate is a long-chain unsaturated fatty acid anion that is the conjugate base of (3E,5Z)-tetradecadienoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a (3E,5Z)-tetradecadienoic acid.

Scientific Research Applications

Synthesis and Pheromone Applications

  • Insect Pheromone Constituents : (3E,5Z)-tetradecadienoate has been utilized in the synthesis of insect sex pheromones. Researchers developed a cost-effective and rapid method for preparing the (3E,5Z)-3,5-alkadienyl system, a key component in several insect pheromones, demonstrating its importance for the semiochemical community (Ragoussis, Panopoulou, & Ragoussis, 2004).

  • Black Carpet Beetle Attractant : Another study focused on the synthesis of (3E,5Z)-tetradecadienoic acid as the sex attractant for the black carpet beetle. The study reported a new and efficient synthetic route with high stereoselectivity, highlighting its potential use in managing pest populations (Yadav, Reddy, & Ramalingam, 2001).

Biochemical Studies and Enzymatic Reactions

  • Enzymatic Transformation in Moth Pheromone Biosynthesis : A study detailed the stereochemical investigation of an enzymatic reaction transforming (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, a process involved in moth pheromone biosynthesis. This research provides insights into the biochemical pathways of insect communication (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

  • Beta-Oxidation in Escherichia coli : Another study examined the beta-oxidation of 2-trans,5-cis-tetradecadienoyl-CoA in Escherichia coli, revealing an alternative pathway involving the hydrolysis of a dead-end intermediate by a thioesterase. This finding extends our understanding of fatty acid metabolism in bacteria (Ren et al., 2004).

Other Applications

  • Gamma-Decalactone Biosynthesis in Yeast : Research on Pichia guilliermondii, a yeast, showed the transient accumulation of 8-hydroxy-3Z,5Z-tetradecadienoic acid during the biosynthesis of gamma-decalactone. This study contributes to understanding yeast metabolism and potential industrial applications (Iacazio et al., 2002).

  • Synthesis of Synthetic Analogues of Natural Dienoic Acids : A method was developed for synthesizing analogues of natural 5Z,9Z-dienoic acids, using (5Z,9Z)-tetradeca-5,9-dienedioic acid. These compounds were evaluated for their anticancer activity, demonstrating the potential medical applications of modified (3E,5Z)-tetradecadienoates (Makarov et al., 2020).

properties

Product Name

(3E,5Z)-tetradecadienoate

Molecular Formula

C14H23O2-

Molecular Weight

223.33 g/mol

IUPAC Name

(3E,5Z)-tetradeca-3,5-dienoate

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/p-1/b10-9-,12-11+

InChI Key

YRUMHTHCEZRHTN-XAZJVICWSA-M

Isomeric SMILES

CCCCCCCC/C=C\C=C\CC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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